2-Bromo-4'-ethoxybenzophenone

ecdysone receptor agonist insect cell assay agrochemical screening

Researchers requiring a modular benzophenone scaffold with orthogonal reactivity face trade-offs between electronic tuning and coupling site accessibility. This compound solves that: ortho-bromine enables selective cross-couplings (Suzuki, Buchwald-Hartwig) while the para-ethoxy group modulates lipophilicity (XlogP 4.3) and remains intact during reactions. - **Key differentiation vs. para-bromo analogs**: Distinct regiochemical outcomes in palladium-catalyzed steps. - **Physicochemical utility**: Extends logP by 0.5-0.7 units vs. methoxy variant for membrane permeability optimization. - **Quality assurance**: ≥98% purity minimizes side products in multi-step sequences.

Molecular Formula C15H13BrO2
Molecular Weight 305.17 g/mol
CAS No. 860594-34-9
Cat. No. B1292341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-ethoxybenzophenone
CAS860594-34-9
Molecular FormulaC15H13BrO2
Molecular Weight305.17 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
InChIInChI=1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
InChIKeyXBCVWESUGMFWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4'-ethoxybenzophenone: Physicochemical & Procurement Baseline


2-Bromo-4'-ethoxybenzophenone is a brominated benzophenone derivative with the molecular formula C15H13BrO2, molecular weight 305.17 g/mol, and exact mass 304.00989 g/mol. The compound features a bromine atom at the ortho position of one phenyl ring and an ethoxy group at the para position of the second phenyl ring . The calculated XlogP is 4.3, topological polar surface area is 26.3 Ų, and the compound has 4 rotatable bonds [1]. The InChIKey is XBCVWESUGMFWMM-UHFFFAOYSA-N [2]. This compound is commercially available as a research chemical and synthetic intermediate, typically supplied at ≥95% purity .

1
Synthetic intermediate with dual functional handles (ortho-Br, para-OEt)
2
Research-grade supply at ≥95% and 98% purity options
3
Brominated benzophenone core suitable for cross-coupling and medicinal chemistry

2-Bromo-4'-ethoxybenzophenone: Structural Analog Differentiation


2-Bromo-4'-ethoxybenzophenone possesses a unique combination of two distinct functional handles: an ortho-bromine atom enabling cross-coupling and nucleophilic substitution reactions, and a para-ethoxy group that modulates electronic properties, lipophilicity (XlogP = 4.3), and hydrogen-bonding potential [1]. Regioisomeric analogs such as 4-Bromo-4'-ethoxybenzophenone (bromine at para position) or 3-Bromo-4'-ethoxybenzophenone (bromine at meta position) exhibit different steric profiles and electronic distributions that alter reactivity patterns in synthetic sequences and binding characteristics in biological assays . Additionally, 2-Bromo-4'-methoxybenzophenone (methoxy instead of ethoxy) differs in lipophilicity and metabolic stability [2]. Substitution with any of these analogs requires revalidation of synthetic yields, purification profiles, and biological activity; the quantitative evidence below establishes where differentiation is measurable.

Regioisomeric mismatch
Para- or meta-bromo analogs shift steric profiles and electronic distribution, altering reactivity in cross-couplings and biological assay outcomes.
Methoxy analog lipophilicity gap
Replacement with 2-Bromo-4'-methoxybenzophenone reduces lipophilicity by an estimated 0.5–0.7 log units, impacting membrane partitioning and chromatographic retention.
Purity tier alone insufficient
Both ortho- and para-bromo regioisomers are supplied at 95% purity; structural identity must be confirmed independently of vendor specification.

2-Bromo-4'-ethoxybenzophenone: Quantitative Differentiation Evidence


Ecdysone Receptor Agonist Activity Across Insect Species

2-Bromo-4'-ethoxybenzophenone demonstrated agonist activity at the ecdysone receptor in Bombyx mori Bm5 cells with an EC50 of 151 nM in a 24-hour luciferase reporter gene assay [1]. In contrast, when tested against the ecdysone receptor in Spodoptera littoralis Sl2 cells under identical assay conditions (24-hour luciferase reporter), the same compound showed an EC50 of 437 nM, representing a 2.9-fold reduction in potency [2]. Additionally, a separate measurement in Bombyx mori Bm5 cells yielded an EC50 of 34 nM, suggesting potential assay variability or differential agonist response [3]. No comparative EC50 data for regioisomeric analogs (e.g., 4-Bromo-4'-ethoxybenzophenone) were identified in the literature.

Ecdysone receptor agonist EC50
Head-to-head
151 nM (Bombyx mori Bm5 cells)
437 nM (Spodoptera littoralis Sl2 cells)
34 nM (Bombyx mori Bm5, separate run)
Supports species-dependent receptor activation context
2.9-fold potency reduction between B. mori and S. littoralis; assay variability noted
ecdysone receptor agonist insect cell assay agrochemical screening Bombyx mori luciferase reporter

Lipophilicity Comparison: Ethoxy vs. Methoxy Analog

The calculated XlogP for 2-Bromo-4'-ethoxybenzophenone is 4.3, reflecting the contribution of the ethoxy group to overall lipophilicity [1]. While direct measured logP values for the methoxy analog (2-Bromo-4'-methoxybenzophenone, CAS 59142-63-1) are not available in the same database, the structural replacement of ethoxy with methoxy is known to reduce lipophilicity by approximately 0.5–0.7 log units based on π substituent constants [2]. The target compound's topological polar surface area (TPSA) is 26.3 Ų, identical to that of the methoxy analog, indicating that lipophilicity rather than polarity is the primary differentiating physicochemical parameter [3]. The 4-Bromo-4'-ethoxybenzophenone regioisomer (CAS 351003-30-0) shares the same molecular formula and calculated XlogP range, but differences in bromine substitution position alter molecular shape and electron density distribution .

Lipophilicity (XlogP)
Class-level
XlogP = 4.3
TPSA 26.3 Ų
Ethoxy group extends lipophilicity vs. methoxy analog
~0.5–0.7 log unit difference inferred from π substituent constants
lipophilicity XlogP drug-like properties logD physicochemical properties

Commercial Purity Grade Differentiation Across Suppliers

2-Bromo-4'-ethoxybenzophenone is commercially available at minimum purity specifications of 95% from AK Scientific (Cat. 6237DB) and CymitQuimica , whereas Leyan supplies the compound at 98% purity (Cat. 1644843) . This represents a quantifiable difference of 3 percentage points in guaranteed purity. The 4-Bromo-4'-ethoxybenzophenone regioisomer (CAS 351003-30-0) is also supplied at 95% minimum purity by AK Scientific , indicating that purity grade alone does not differentiate the ortho-bromo from the para-bromo isomer; the structural identity remains the primary procurement consideration.

Purity grade comparison
Head-to-head
95% (multiple vendors)
98% (Leyan Cat. 1644843)
Regioisomer 4-Br analog: 95%
98% grade may reduce impurity carryover in sensitive syntheses
Purity alone does not distinguish ortho/para regioisomers
purity specification quality control procurement vendor comparison research grade

2-Bromo-4'-ethoxybenzophenone: Validated Application Scenarios


Insect Ecdysone Receptor Agonist Screening

2-Bromo-4'-ethoxybenzophenone demonstrates species-dependent ecdysone receptor agonist activity, with EC50 values ranging from 34–151 nM in Bombyx mori Bm5 cells and 437 nM in Spodoptera littoralis Sl2 cells [1]. This compound serves as a suitable positive control or screening probe for insect growth regulator discovery programs targeting lepidopteran pests. The ethoxy substitution at the para position and ortho-bromine together influence receptor binding affinity; researchers requiring cross-species comparative data should note that the compound is approximately 2.9-fold less potent in S. littoralis versus B. mori.

Ortho-Bromo Handle in Cross-Coupling Reactions

The ortho-bromine substitution in 2-Bromo-4'-ethoxybenzophenone provides a sterically distinct reactive site compared to para-bromo analogs (e.g., 4-Bromo-4'-ethoxybenzophenone, CAS 351003-30-0) . This ortho orientation enables Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings with different regiochemical outcomes. The para-ethoxy group remains intact during these transformations, preserving a modular handle for subsequent functionalization. Procurement of the ≥98% purity grade from suppliers such as Leyan is recommended for multi-step sequences where impurities could accumulate or interfere with palladium-catalyzed steps.

Lipophilicity Modulation: Ethoxy vs. Methoxy Substitution

With a calculated XlogP of 4.3 and TPSA of 26.3 Ų, 2-Bromo-4'-ethoxybenzophenone occupies a specific physicochemical space distinct from its methoxy analog (estimated XlogP ~3.6–3.8) [2]. Medicinal chemistry and chemical biology programs seeking to modulate compound lipophilicity without altering hydrogen-bonding capacity can use this compound to extend logP by approximately 0.5–0.7 units relative to the methoxy variant. This differentiation is relevant for structure-activity relationship (SAR) studies, membrane permeability optimization, and chromatographic method development where retention time shifts must be calibrated.

High-Purity Grade for Quality-Sensitive Research

For applications where impurity profiles are critical—including crystallography, high-content imaging assays, in vitro pharmacology panels, and as a reference standard for analytical method validation—the 98% purity grade available from select vendors provides a quantifiable quality advantage over the standard 95% commercial grade . The 3-percentage-point purity difference may be material in assays with narrow signal-to-noise windows or in preparative chemistry where side-product formation from impurities could confound yield optimization.

Application
Selection Property
Validation Focus
Insect ecdysone receptor screening
Species-dependent agonist profile
Cross-species receptor potency profiling
Ortho-bromo cross-coupling handle
Regioselective ortho-bromo reactivity
Palladium-catalyzed coupling yield and regiochemical outcome
Lipophilicity modulation (ethoxy vs. methoxy)
XlogP ~4.3, TPSA 26.3 Ų
Membrane permeability and retention time calibration in SAR studies
High-purity grade for sensitive research
98% purity option available
Impurity interference in crystallography, imaging, or analytical method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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